

Technical Support Center: SARS-CoV-2 Stability and Degradation

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Compound of Interest

Compound Name: SARS-CoV-2-IN-97

Cat. No.: B15564088

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with SARS-CoV-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of the virus during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for maintaining SARS-CoV-2 viability?

For short-term storage (up to 7-8 days), it is recommended to store SARS-CoV-2 samples at 4°C. For long-term preservation of infectivity, storage at -80°C is advisable.[1][2] Repeated freeze-thaw cycles should be avoided as they can lead to a reduction in viral titer.

Q2: How stable is SARS-CoV-2 on common laboratory surfaces?

SARS-CoV-2 can remain viable on various surfaces for extended periods. On plastic and stainless steel, it can be detected for up to two to three days.[3] On cardboard, its viability is up to 24 hours, while on copper, it is detectable for up to four hours.[3] These findings underscore the importance of regular decontamination of laboratory surfaces and equipment.

Q3: What is the effect of temperature on SARS-CoV-2 stability?

Viral stability is inversely correlated with temperature. At room temperature (20-25°C), dried SARS-CoV-2 can remain viable for 3-5 days.[4] However, at 37°C, its infectivity is lost within a

day.[4] The virus demonstrates greater stability at colder temperatures, surviving for more than 14 days at 4°C.[4] Heat inactivation can be achieved by incubation at 80°C for one hour.[5]

Q4: How does pH affect the stability of SARS-CoV-2?

SARS-CoV-2 can remain viable in a wide range of pH conditions, from pH 4 to pH 11, for several days.[4] This resilience highlights the need for effective inactivation methods across different experimental buffers and solutions.

Troubleshooting Guides

Issue 1: Inconsistent results in viral infectivity assays.

- Possible Cause: Degradation of the virus due to improper storage.
 - Solution: Ensure viral stocks are stored at -80°C for long-term use and thawed rapidly before use. Minimize the time samples are kept at room temperature. For short-term storage (a few days), 4°C is acceptable.[1][4]
- Possible Cause: Multiple freeze-thaw cycles.
 - Solution: Aliquot viral stocks into smaller, single-use volumes to avoid repeated freezing and thawing.
- Possible Cause: Contamination of cell cultures.
 - Solution: Regularly test cell lines for mycoplasma contamination and ensure aseptic techniques are strictly followed.

Issue 2: Low yield of viral RNA from samples.

- Possible Cause: RNA degradation due to improper sample handling or storage.
 - Solution: Process samples for RNA extraction as quickly as possible after collection. If immediate extraction is not possible, store samples in a suitable RNA stabilization reagent or at -80°C.[1][2]
- Possible Cause: Inefficient RNA extraction method.

- Solution: Utilize a validated viral RNA extraction kit suitable for your sample type. Ensure all steps of the protocol are followed precisely, including the use of RNase-free reagents and equipment.

Issue 3: False-positive results in RT-qPCR assays.

- Possible Cause: Cross-contamination between samples.
 - Solution: Implement a strict unidirectional workflow in the laboratory, separating pre-PCR and post-PCR areas. Use dedicated pipettes and filter tips. Regularly decontaminate work surfaces and equipment with appropriate virucidal agents.[\[6\]](#)
- Possible Cause: Environmental contamination with viral RNA.
 - Solution: Regularly perform wipe tests of laboratory surfaces to monitor for environmental contamination. Consider using a sentinel surveillance system to detect the presence of viral RNA in the environment.[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

Table 1: Stability of SARS-CoV-2 on Various Surfaces

Surface	Detection Time	Reference
Plastic	Up to 2-3 days	[3]
Stainless Steel	Up to 2-3 days	[3]
Cardboard	Up to 24 hours	[3]
Copper	Up to 4 hours	[3]
Glass	Over 3-4 days (at 22-25°C)	[4]

Table 2: Effect of Temperature on SARS-CoV-2 Viability

Temperature	Condition	Viability	Reference
4°C	Dried	>14 days	[4]
4°C	In solution	Up to 14 days	[4]
20-25°C (Room Temp)	Dried	3-5 days	[4]
20-25°C (Room Temp)	In solution	7 days	[4]
37°C	Dried or in solution	<1 day	[4]
55°C	In solution	Residual infectivity	[8]
80°C	In solution	Inactivated (1 hour)	[5]

Experimental Protocols

Protocol 1: Heat Inactivation of SARS-CoV-2

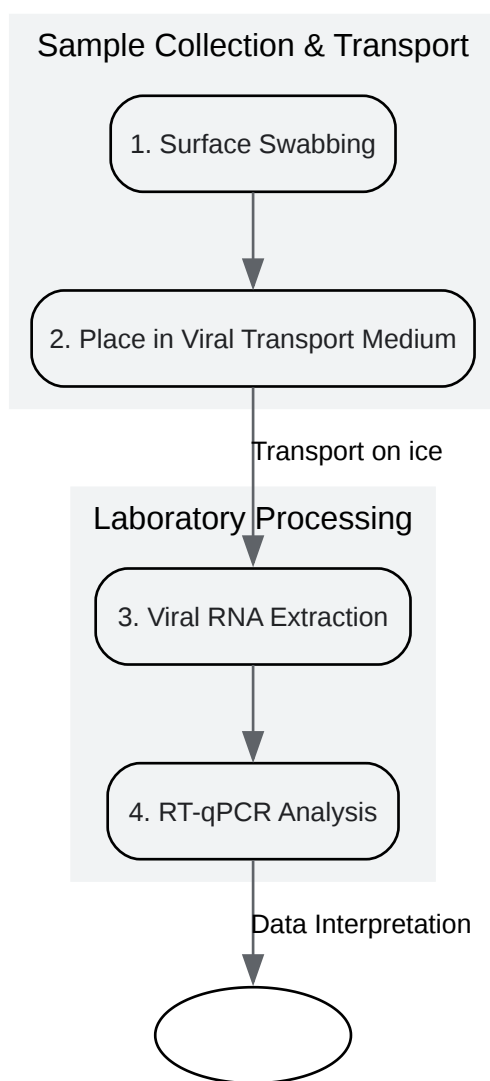
- Prepare viral samples in appropriate, sealed tubes.
- Place the samples in a heat block or water bath pre-heated to 80°C.
- Incubate the samples for 1 hour.[5]
- After incubation, remove the samples and allow them to cool to room temperature.
- The inactivated virus can now be used for downstream applications in a lower biosafety level environment, following institutional guidelines.

Protocol 2: Viral RNA Extraction from Environmental Swabs

- Collect surface samples using a sterile swab (e.g., Isohelix).[9]
- Immediately place the swab into a tube containing a viral transport medium that preserves RNA integrity (e.g., DNA/RNA Shield).[9]
- Transport the sample to the laboratory on ice.
- Vortex the tube vigorously to release the sample material from the swab.

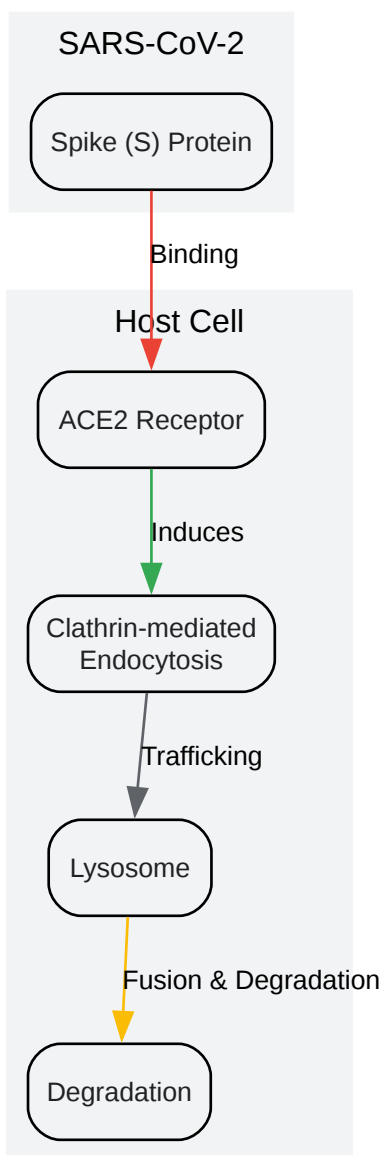
- Proceed with RNA extraction using a commercially available viral RNA purification kit, following the manufacturer's instructions. An automated system can be used for higher throughput.[9]
- The extracted RNA is now ready for detection by RT-qPCR.

Visualizations



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Caption: Experimental workflow for SARS-CoV-2 detection from environmental surfaces.



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Caption: ACE2 downregulation pathway induced by SARS-CoV-2 Spike protein binding.

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